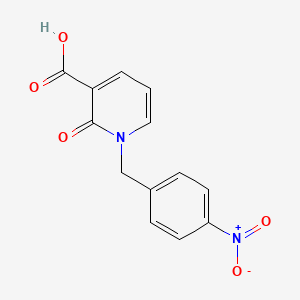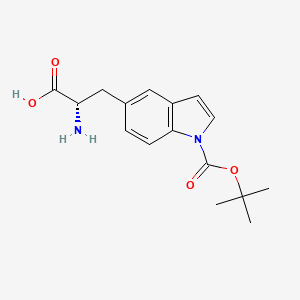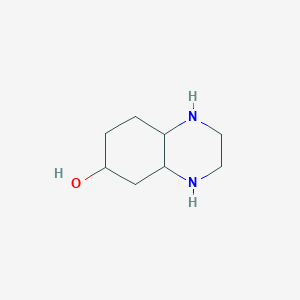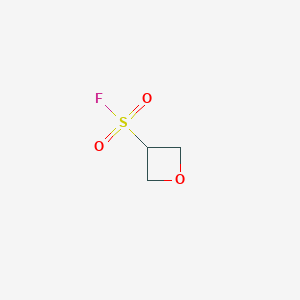
Oxetane-3-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxetane-3-sulfonyl fluoride: is a compound that has garnered significant interest in the field of medicinal chemistry due to its unique structural properties and reactivity. The compound features a four-membered oxetane ring, which is known for its stability and ability to undergo ring-opening reactions. This makes this compound a valuable building block in the synthesis of various bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of oxetane-3-sulfonyl fluoride typically involves the defluorosulfonylation of sulfonyl fluorides. This reaction forms planar oxetane carbocations simply by warming, which then react with nucleophiles under mild and slightly basic conditions . The reaction is tolerant to a wide range of polar functionalities, making it suitable for various substrates .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of sulfonyl fluorides and appropriate nucleophiles under controlled conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: Oxetane-3-sulfonyl fluoride undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl fluoride group is replaced by other nucleophiles.
Ring-Opening Reactions: The oxetane ring can be opened under specific conditions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in reactions with this compound include amines and alcohols.
Conditions: Mild and slightly basic conditions are typically employed to facilitate these reactions.
Major Products: The major products formed from these reactions include amino-oxetanes and other derivatives that retain the oxetane ring structure .
Aplicaciones Científicas De Investigación
Chemistry: Oxetane-3-sulfonyl fluoride is used as a building block in the synthesis of various bioactive molecules. Its ability to undergo ring-opening reactions makes it valuable in the development of new chemical entities .
Biology and Medicine: In medicinal chemistry, this compound is explored as a bioisostere for benzamides, which are common pharmacophores in drug design. This compound helps in adjusting the structural and pharmacokinetic characteristics of bioactive compounds .
Industry: The compound’s stability and reactivity make it suitable for applications in the agrochemical industry, where it is used to develop new active ingredients .
Mecanismo De Acción
The mechanism of action of oxetane-3-sulfonyl fluoride involves the formation of oxetane carbocations upon warming. These carbocations then react with nucleophiles in a chemoselective manner. The rate-determining step in this process is the formation of the oxetane carbocation . This mechanism allows for the efficient coupling of sulfonyl fluorides with various nucleophiles, leading to the formation of diverse bioactive molecules .
Comparación Con Compuestos Similares
Amino-oxetanes: These compounds are similar in structure and reactivity to oxetane-3-sulfonyl fluoride and are used as bioisosteres for benzamides.
Oxetan-3-one: Another oxetane derivative that is used in medicinal chemistry for its stability and reactivity.
Uniqueness: this compound is unique due to its ability to form stable oxetane carbocations under mild conditions, which can then react with a wide range of nucleophiles. This property makes it a versatile building block in the synthesis of bioactive molecules .
Propiedades
IUPAC Name |
oxetane-3-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5FO3S/c4-8(5,6)3-1-7-2-3/h3H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJZKFREQLREHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5FO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
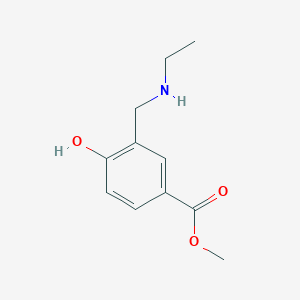
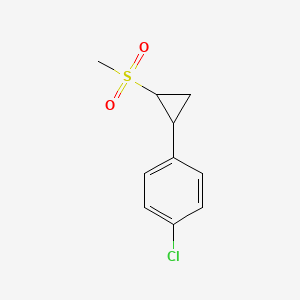
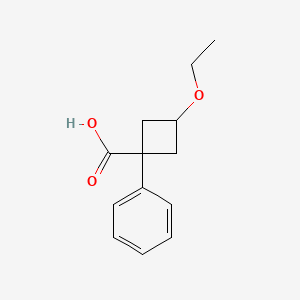
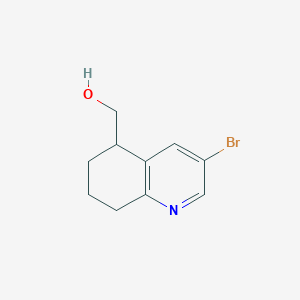
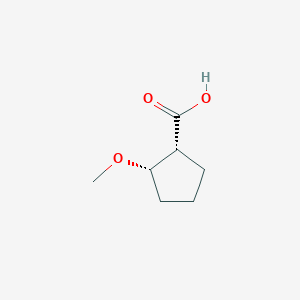
![7-morpholin-4-yl-2H-[1,2,5]oxadiazolo[2,3-a]pyridin-4-amine](/img/structure/B13004518.png)
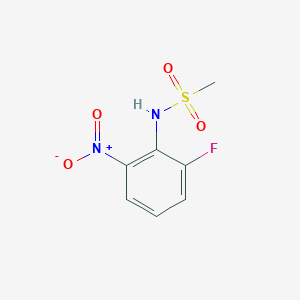
![4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile](/img/structure/B13004531.png)
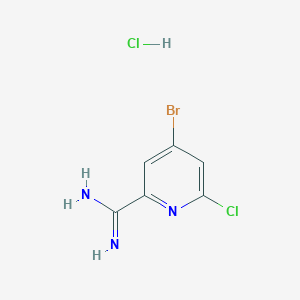
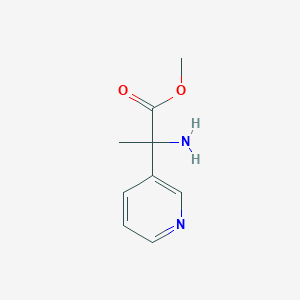
![Benzyl((1R,3R,6S)-7-azabicyclo[4.1.0]heptan-3-yl)carbamate](/img/structure/B13004547.png)
